6-chloro-1H-benzimidazol-5-amine
Description
Properties
IUPAC Name |
6-chloro-1H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPROGBNPDREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core, followed by chlorination using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
6-chloro-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-benzimidazol-2-amine
- 6-bromo-1H-benzimidazol-5-amine
- 5-fluoro-1H-benzimidazol-2-amine
Uniqueness
6-chloro-1H-benzimidazol-5-amine is unique due to the specific positioning of the chlorine atom and the amine group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Biological Activity
Overview
6-Chloro-1H-benzimidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a chlorine atom at the 6th position and an amine group at the 5th position, contributing to its unique pharmacological properties. Research has indicated that benzimidazole derivatives, including this compound, exhibit significant potential in various therapeutic areas, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory activities .
Target of Action: Benzimidazole derivatives are known to interact with various biological targets. For instance, they can inhibit nucleic acid synthesis in bacteria by competing with purines, which are essential for DNA and RNA production.
Biochemical Pathways: These compounds influence multiple biochemical pathways due to their ability to act as structural isosters of naturally occurring nucleotides. This allows them to interact with biopolymers within living systems, leading to diverse cellular effects.
Pharmacological Activities
The biological activities of this compound and its derivatives have been extensively studied. Below is a summary of its key activities:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Activity: A study synthesized several derivatives of this compound, demonstrating moderate to excellent antimicrobial activity against Gram-positive bacteria and fungi. Notably, certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 32 mg/mL against Streptococcus faecalis and Candida albicans .
- Anticancer Properties: Research evaluating the anticancer potential of benzimidazole derivatives identified specific targets such as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6). Compounds derived from this compound were found to induce apoptosis in cancer cells through these pathways .
- Pharmacokinetic Studies: The pharmacokinetics of this compound suggest favorable properties such as increased stability and bioavailability, which are critical for therapeutic applications. Studies indicate that modifications at the 2-position of the benzimidazole core can enhance potency and efficacy against specific biological targets .
Q & A
Q. How can researchers ensure robust intellectual property (IP) claims for novel this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
